molecular formula C16H17N5O3 B2633441 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034453-74-0

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2633441
CAS No.: 2034453-74-0
M. Wt: 327.344
InChI Key: NFXLMJJVGDELAE-UHFFFAOYSA-N
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Description

“N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of pyrrole, oxadiazole, and pyridine rings, making it a complex and potentially versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Pyridine Ring Synthesis: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Coupling Reactions: The final step involves coupling the different ring systems through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve the oxadiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced ring systems.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes, receptors, or nucleic acids.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Preclinical studies might involve in vitro and in vivo assays to evaluate its efficacy and safety.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features and potential reactivity.

Mechanism of Action

The mechanism of action of “N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.

    Receptor Binding: It might bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: can be compared with other heterocyclic compounds containing similar ring systems, such as:

Uniqueness

The uniqueness of “this compound” lies in its combination of three different heterocyclic rings, which could confer unique chemical and biological properties. This structural complexity might enhance its potential as a versatile molecule for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-21-9-5-7-12(21)14-18-13(24-19-14)10-17-15(22)11-6-4-8-20(2)16(11)23/h4-9H,3,10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXLMJJVGDELAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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